(1Z)-1-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-2-{6-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine
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Overview
Description
The compound (1Z)-1-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-2-{6-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine is a complex organic molecule that features a combination of furan, bromophenyl, triazino, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-2-{6-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine typically involves multi-step organic reactions. The process begins with the preparation of the furan and indole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include bromine, hydrazine, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
(1Z)-1-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-2-{6-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the bromophenyl moiety.
Scientific Research Applications
(1Z)-1-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-2-{6-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as electronic or photonic applications.
Mechanism of Action
The mechanism of action of (1Z)-1-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-2-{6-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents, used in dye and herbicide production.
2-Methyl-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio phenoxy acetic acid: A compound with applications in regulating inflammation.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
(1Z)-1-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-2-{6-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine: is unique due to its combination of furan, bromophenyl, triazino, and indole moieties, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
N-[(Z)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN6O/c1-12-3-2-4-16-18(12)24-20-19(16)26-28-21(25-20)27-23-11-15-9-10-17(29-15)13-5-7-14(22)8-6-13/h2-11H,1H3,(H2,24,25,27,28)/b23-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMSIKYOPHGBBQ-KSEXSDGBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN=CC4=CC=C(O4)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)N/N=C\C4=CC=C(O4)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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